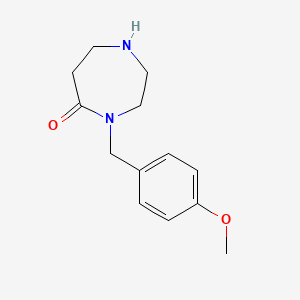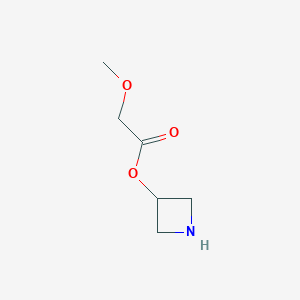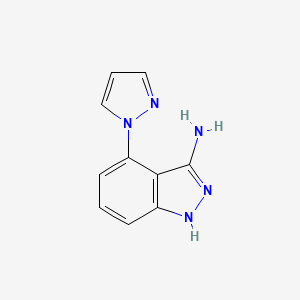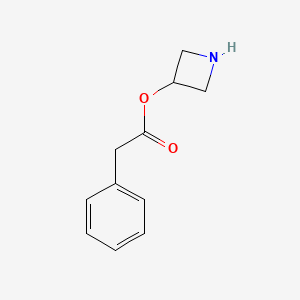
4-(4-Methoxybenzyl)-1,4-diazepan-5-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the protection of the carboxy group was accomplished by reacting the carboxylic acid with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine . This method was very successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound 4-Methoxybenzyl chloride, for example, has a linear formula of CH3OC6H4CH2Cl .Chemical Reactions Analysis
4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals. It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For example, 4-Methoxybenzyl chloride has a molecular weight of 156.61 g/mol, a boiling point of 91 °C/1 mmHg, and a density of 1.395 g/mL at 19 °C .Aplicaciones Científicas De Investigación
Synthesis and Potential Medical Applications
Sigma Receptor Ligands : A study by Fanter et al. (2017) synthesized 1,4-diazepanes with various substituents, including 4-(4-Methoxybenzyl)-1,4-diazepan-5-one, as σ1 receptor ligands. These ligands showed promise in enhancing cognition and displayed σ1 agonistic activity without severe toxic effects in high doses (Fanter et al., 2017).
Human Chymase Inhibitors : Tanaka et al. (2007) identified a novel series of 1,4-diazepane derivatives as potent inhibitors of human chymase, an enzyme involved in various physiological processes, including cardiovascular diseases (Tanaka et al., 2007).
Antiproliferative Effects on Cancer Cells : Kim et al. (2011) synthesized phenylpyrazolodiazepin-7-ones, including derivatives of this compound, and investigated their antiproliferative activities on melanoma and hematopoietic cell lines, showing competitive activities compared to standard treatments (Kim et al., 2011).
Cytotoxic Activity against Tumor Cell Lines : Geiger et al. (2007) prepared stereoisomeric alcohols and methyl ethers derived from 1,4-diazepane, showing significant cell growth inhibition against human tumor cell lines, indicating potential in cancer treatment (Geiger et al., 2007).
Positive Inotropic Agents : Li et al. (2008) synthesized a series of 1,4-diazepan derivatives as positive inotropic agents, showing potential in treating heart-related conditions (Li et al., 2008).
Chemical Synthesis and Characterization
Novel Synthesis Methods : Mittersteiner et al. (2019) reported on the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, demonstrating an efficient method for producing these compounds (Mittersteiner et al., 2019).
Radiolabelling for PET Imaging : Greiser et al. (2018) isolated a novel 1,4-diazepan-6-amine-based ligand for effectively coordinating radionuclides, suggesting its use in PET/CT liver imaging (Greiser et al., 2018).
Crystal Structure Analysis : Rivera et al. (2022) synthesized and analyzed the crystal structure of a related 1,3-diazinan compound, contributing to the understanding of the structural properties of such molecules (Rivera et al., 2022).
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For instance, 4-Methoxybenzyl alcohol can cause skin irritation, allergic skin reaction, and serious eye damage. It is advised to avoid breathing its dust, gas, or vapors and to use personal protective equipment when handling it .
Direcciones Futuras
The future directions for the study and application of “4-(4-Methoxybenzyl)-1,4-diazepan-5-one” and related compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications. For instance, other PMB halides have been used to synthesize PMB esters, and these reactions could be further explored .
Mecanismo De Acción
Target of Action
The primary targets of 4-(4-Methoxybenzyl)-1,4-diazepan-5-one are the cAMP-specific 3’,5’-cyclic phosphodiesterase 4A and 4D in humans . These enzymes play a crucial role in hydrolyzing the second messenger cAMP, which is a key regulator of many important physiological processes .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition prevents the hydrolysis of cAMP, leading to an increase in intracellular cAMP levels . The elevated cAMP levels can then influence various cellular processes.
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNQDLOSSPFAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187958 | |
| Record name | Hexahydro-4-[(4-methoxyphenyl)methyl]-5H-1,4-diazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219960-45-8 | |
| Record name | Hexahydro-4-[(4-methoxyphenyl)methyl]-5H-1,4-diazepin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-4-[(4-methoxyphenyl)methyl]-5H-1,4-diazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394701.png)
![3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1394702.png)
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1394704.png)
![3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394707.png)
![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)
![3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394709.png)

![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394713.png)
![3-{[4-(Tert-butyl)benzyl]oxy}azetidine](/img/structure/B1394714.png)
![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)
